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molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

7-Hydroxyisoflavone

Cat. No. B191432
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07247734B2

Procedure details

Resorcinol (0.66 g, 6 mmol), phenylacetic acid (0.816 g, 6 mmol), and boron triflouride diethyletherate (5 ml) were heated to 85° C. for 90 mins. After this time the reaction was cooled and DMF (4 ml) was added. 30 min prior to the completion of the first stage, PCl5 (1.878 g, 9 mmol) was added to cool DMF (8 ml) and the mixture heated (60° C.) for 20 minutes. This was added to the solution from stage one, and the combined solution allowed to stir at room temperature for 1 hour. The reaction mixture was then poured into 1MHCl (100 ml). The precipitate formed was filtered and re-crystallized from methanol to give 7-Hydroxy-3-phenyl-chromen-4-one as a white solid (1.3 g, 91.0%); Rf 0.25 ethyl acetate/hexane (30/70)].
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.816 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.878 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]1([CH2:15][C:16]([OH:18])=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.B(F)(F)F.P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:29]N(C=O)C>>[OH:2][C:1]1[CH:3]=[C:4]2[C:6]([C:16](=[O:18])[C:15]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)=[CH:29][O:5]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0.816 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
1.878 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into 1MHCl (100 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
re-crystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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